2-(Cyclohexylmethyl)-5-ethylphenol
Description
2-(Cyclohexylmethyl)-5-ethylphenol is a phenolic compound featuring a cyclohexylmethyl substituent at the 2-position and an ethyl group at the 5-position of the aromatic ring. Its molecular formula is C₁₅H₂₂O, with a molecular weight of 218.33 g/mol.
Properties
CAS No. |
1243279-29-9 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
2-(cyclohexylmethyl)-5-ethylphenol |
InChI |
InChI=1S/C15H22O/c1-2-12-8-9-14(15(16)11-12)10-13-6-4-3-5-7-13/h8-9,11,13,16H,2-7,10H2,1H3 |
InChI Key |
IWBWMBCYJFTCNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC2CCCCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-5-ethylphenol can be achieved through several methods. One common approach involves the alkylation of 5-ethylphenol with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylmethyl)-5-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form cyclohexylmethyl-5-ethylcyclohexanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Cyclohexylmethyl-5-ethylcyclohexanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-(Cyclohexylmethyl)-5-ethylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethyl)-5-ethylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer processes, influencing the compound’s reactivity and biological activity. The cyclohexylmethyl and ethyl groups contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analogues from Evidence
Key comparisons are outlined below:
2.2. Key Comparative Insights
- Lipophilicity and Solubility: The cyclohexylmethyl group in 2-(Cyclohexylmethyl)-5-ethylphenol increases logP (estimated ~4.5) compared to simpler phenols like 5-ethylphenol (logP ~2.8). This is analogous to cyclohexylmethyl ethers (logP ~3.5–4.0) and the pyrimidinone derivative (logP ~3.8) . However, the phenolic -OH group reduces lipophilicity relative to non-polar analogues like cyclohexanone derivatives .
- Bioactivity: Cyclohexenone derivatives (e.g., Ethyl 6-(4-ethoxyphenyl)cyclohexenone) exhibit anticonvulsant and anti-inflammatory properties due to their conjugated ketone systems . While this compound lacks a ketone, its phenol group may confer antioxidant or antimicrobial activity, as seen in other substituted phenols.
- Synthetic Complexity: The synthesis of this compound likely involves Friedel-Crafts alkylation or Suzuki coupling to introduce the cyclohexylmethyl group, similar to methods used for cyclohexylmethyl ethers . By contrast, pyrimidinone derivatives require multi-step heterocyclic syntheses .
2.3. Functional Group Reactivity
- Phenol vs. Ketone/Ether: The phenolic -OH group is more acidic (pKa ~10) than alcohols in cyclohexylmethyl ethers (pKa ~16–18) or ketones (non-acidic). This acidity enables salt formation and hydrogen bonding, enhancing solubility in polar solvents.
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